5-Methyl-2-(1-naphthyloxy)aniline
Overview
Description
5-Methyl-2-(1-naphthyloxy)aniline: is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a naphthyloxy group attached to an aniline moiety, with a methyl group at the 5-position of the aniline ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-naphthyloxy)aniline typically involves the following steps:
Nucleophilic Substitution: The reaction of 5-methyl-2-nitroaniline with 1-naphthol in the presence of a base such as potassium carbonate. This step forms the naphthyloxy group attached to the aniline ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-naphthyloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
5-Methyl-2-(1-naphthyloxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein labeling.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-naphthyloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyloxy group can facilitate binding to hydrophobic pockets in proteins, while the aniline moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthyloxy)aniline: Lacks the methyl group at the 5-position.
5-Methyl-2-(2-naphthyloxy)aniline: Has the naphthyloxy group attached at a different position on the naphthalene ring.
5-Methyl-2-(1-phenoxy)aniline: Contains a phenoxy group instead of a naphthyloxy group.
Uniqueness
5-Methyl-2-(1-naphthyloxy)aniline is unique due to the specific positioning of the methyl and naphthyloxy groups, which can influence its chemical reactivity and biological activity. The presence of the naphthyloxy group enhances its hydrophobic interactions, making it a valuable compound for studying protein-ligand interactions and developing new pharmaceuticals .
Properties
IUPAC Name |
5-methyl-2-naphthalen-1-yloxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-9-10-17(15(18)11-12)19-16-8-4-6-13-5-2-3-7-14(13)16/h2-11H,18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLCSDNEARUUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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